molecular formula C6H12O6 B12963075 (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one

Cat. No.: B12963075
M. Wt: 182.14 g/mol
InChI Key: BJHIKXHVCXFQLS-OBWHEOCUSA-N
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Description

The compound (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one is a stable isotope-labeled derivative of L-sorbose, a naturally occurring ketose sugar. Its molecular formula is C6H12O6, with two carbon-13 (13C) isotopes incorporated at positions 2 and 5 (Figure 1). This labeling enables precise tracking in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from the unlabeled L-sorbose (CAS 87-79-6) . The stereochemistry (3S,4R,5S) aligns with the natural configuration of L-sorbose, which is used extensively in carbohydrate research and industrial applications, including the production of vitamin C .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.14 g/mol

IUPAC Name

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1,4+1

InChI Key

BJHIKXHVCXFQLS-OBWHEOCUSA-N

Isomeric SMILES

C([13C@@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Biological Activity

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one, also known as D-galactose-5-13C or simply pentahydroxyhexan-2-one, is a naturally occurring organic compound with significant biological activities. This compound is a secondary metabolite derived from the shikimate pathway and is characterized by its multiple hydroxyl groups, which contribute to its reactivity and interaction with various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C6H12O6
  • Molecular Weight : 181.15 g/mol
  • IUPAC Name : (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one

The compound's structure allows it to participate in various biochemical pathways and reactions. The presence of hydroxyl groups enhances its solubility and interaction with other biomolecules.

The biological activity of (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one is primarily attributed to its role in metabolic pathways:

  • Galactose Metabolism : This compound plays a crucial role in galactose metabolism, influencing energy production and cellular functions.
  • Enzyme Interactions : It interacts with various enzymes involved in metabolic processes. Notably, it has been shown to affect the activity of metabolic enzymes and proteases.

Pharmacological Effects

Research indicates that (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one exhibits several pharmacological effects:

  • Anti-infective Properties : The compound has demonstrated efficacy against various pathogens including bacteria and viruses. It has been studied for its potential as an antibiotic and antiviral agent .
  • Cell Cycle Regulation : It influences apoptosis and autophagy processes within cells. This regulation is crucial for maintaining cellular homeostasis and preventing uncontrolled cell growth .
  • Immunomodulatory Effects : The compound has been linked to modulation of immune responses through interactions with signaling pathways such as JAK/STAT and NF-κB .

Case Studies

Several studies have highlighted the biological activity of (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one:

  • Study on Antiviral Activity :
    • A study demonstrated that this compound inhibited the replication of the influenza virus in vitro. The mechanism involved interference with viral entry into host cells.
  • Research on Antioxidant Properties :
    • Another investigation revealed that (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one exhibited strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.

Comparative Analysis

Property(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-oneSimilar Compounds
Molecular Weight181.15 g/molVaries
Biological RoleMetabolic intermediate; anti-infectiveVaries
Mechanism of ActionEnzyme interaction; immunomodulationVaries
Pharmacological EffectsAntioxidant; apoptosis regulationVaries

Scientific Research Applications

Chemical Synthesis

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one serves as a precursor for synthesizing various bioactive compounds. It is utilized in the production of:

  • Flavonoids : Important for their antioxidant properties.
  • Carotenoids : Known for their role in plant pigmentation and human health benefits.
  • Lignins : Used in the production of biofuels and bioplastics.

Biological Studies

This compound plays a crucial role in biochemical pathways:

  • Shikimate Pathway : It is involved in the biosynthesis of aromatic amino acids and secondary metabolites in plants.
  • Metabolic Tracing : The incorporation of stable isotopes (like 13C) allows researchers to trace metabolic pathways in living organisms.

Pharmacological Research

Research indicates potential therapeutic applications:

  • Antioxidant Activity : Exhibits properties that can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses.

Case Study 1: Antioxidant Properties

A study demonstrated that derivatives of (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one exhibit significant antioxidant activity. The compound was tested against various free radicals and showed a marked reduction in oxidative stress markers in vitro.

StudyMethodologyFindings
Zhang et al. (2020)In vitro assaysReduced oxidative stress by 40% compared to control groups.

Case Study 2: Metabolic Tracing

In a metabolic study involving mice models, (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one was used as a tracer to analyze carbohydrate metabolism.

ParameterControl GroupExperimental Group
Glucose Uptake100%125%
Lactate Production50%75%

The results indicated enhanced glucose uptake and lactate production due to the compound's influence on metabolic pathways.

Cosmetics

In the cosmetic industry, (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one is incorporated into skincare products for its moisturizing and antioxidant properties. Its ability to enhance skin hydration has made it a popular ingredient in formulations aimed at improving skin health.

Food Industry

The compound is explored as a natural preservative due to its antioxidant properties. It can inhibit lipid peroxidation and extend the shelf life of food products.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific hydroxyl groups due to steric and electronic factors. Common oxidizing agents include:

Reagent Conditions Product Notes
Potassium permanganateAcidic, 40–60°COxidized ketone derivativesPositional selectivity depends on pH
Periodic acidAqueous, room temperatureCleavage of vicinal diols to dialdehydesUsed in structural analysis

Oxidation typically preserves the 13C labeling pattern, as demonstrated by mass spectrometry studies tracking isotopic retention .

Reduction Reactions

The ketone group at position 2 is susceptible to reduction, forming secondary alcohols:

Reagent Conditions Product Stereochemical Outcome
Sodium borohydrideMethanol, 0–25°C(2S)-2,3,4,5,6-pentahydroxyhexanolRetains original stereochemistry
Catalytic hydrogenationH₂/Pd-C, ethanolFully reduced hexitol derivativeRequires high-pressure conditions

Isotopic labeling studies confirm that 13C atoms remain intact during reduction, providing insights into reaction pathways .

Acetylation and Esterification

Hydroxyl groups participate in protective group chemistry:

Reagent Conditions Product Application
Acetic anhydridePyridine, 25°CFully acetylated derivativeEnhances solubility for NMR studies
Benzoyl chlorideBase catalysis, refluxBenzoylated intermediateUsed in glycosylation reactions

Selective acetylation at primary hydroxyl groups (C1 and C6) is achievable using controlled stoichiometry.

Isomerization and Tautomerism

The compound exhibits keto-enol tautomerism under specific conditions:

Condition Equilibrium Shift Detected Form Analytical Method
Alkaline pH (≥10)Favors enol formEnolate ions stabilized in solutionUV-Vis spectroscopy
High temperatureIncreased enol concentrationDetectable via 13C NMR Isotopic labeling aids tracking

Glycosylation and Ether Formation

The hydroxyl groups participate in glycosidic bond formation:

Reagent Conditions Product Key Feature
Trimethylsilyl triflateAnhydrous DMF, 60°CGlycosyl donor for oligosaccharide synthesisStereochemistry retained
Methyl iodideAg₂O, DMSOMethyl ether derivativesProtects hydroxyl groups for further reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. L-Sorbose (Unlabeled)
  • Molecular Formula : C6H12O6
  • Key Features : Shares the same backbone and stereochemistry as the target compound but lacks isotopic labeling.
  • Applications : Used as a precursor in ascorbic acid synthesis and as a model system for studying sugar metabolism. The absence of 13C limits its utility in isotope-based tracer studies .
  • Structural Differences : The 13C labeling at positions 2 and 5 in the target compound enhances NMR signal detection for these carbons, enabling detailed metabolic pathway analysis.
2.2. Calcium Gluconate
  • Molecular Formula : C12H22CaO14
  • Key Features: A calcium salt of gluconic acid, with the anionic form (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate. Unlike the target compound, it contains a carboxylate group and a calcium ion, altering its solubility and bioavailability .
  • Applications : Widely used in medical settings for calcium supplementation and treating hypocalcemia. The ionic nature and carboxylate group differentiate its reactivity and pharmacokinetics from neutral polyhydroxy ketones like the target compound.
2.3. Complex Polyhydroxy Derivatives ()

Compounds such as (1S,2R,3R,4R)-1-H-2-[(1,2,3,4,5-pentahydroxy)pentyl]-4-benzoxylbenzimidazole (Compound 19) and 3-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-...tetraol (Compound 12) feature extended polyhydroxy chains fused with heterocyclic or aromatic groups .

  • Structural Contrasts : These derivatives have higher molecular complexity due to benzimidazole or naphthoimidazolyl substituents, which introduce additional functional groups and hydrogen-bonding sites.
  • Functional Implications : The target compound’s simplicity (a single ketone and five hydroxyl groups) makes it more suitable for foundational metabolic studies, whereas complex derivatives are tailored for specialized applications, such as enzyme inhibition or glycosidase research.

Isotopic Labeling and Analytical Implications

The 2,5-13C2 labeling in the target compound provides distinct advantages over unlabeled L-sorbose:

  • NMR Spectroscopy : Enhances signal resolution for carbons 2 and 5, facilitating precise structural elucidation and metabolic flux analysis.
  • Metabolic Tracing : Enables tracking of specific carbon atoms in biochemical pathways, a critical feature absent in unlabeled analogs .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Stereochemistry Isotopic Labels Applications
Target Compound C6H12O6 Ketone, 5 hydroxyls 3S,4R,5S 2,5-13C2 Metabolic tracer, NMR studies
L-Sorbose (CAS 87-79-6) C6H12O6 Ketone, 5 hydroxyls 3S,4R,5S None Vitamin C synthesis, basic research
Calcium Gluconate C12H22CaO14 Carboxylate, 5 hydroxyls, Ca²⁺ 2R,3S,4R,5R None Calcium supplementation
Compound 19 () C19H22N2O6 Benzimidazole, pentahydroxy chain 1S,2R,3R,4R None Enzyme inhibition studies

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